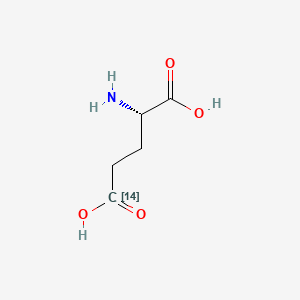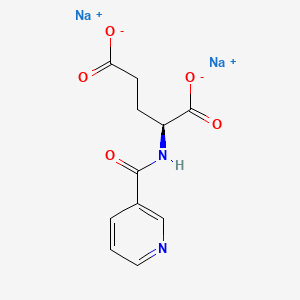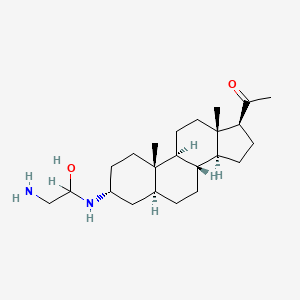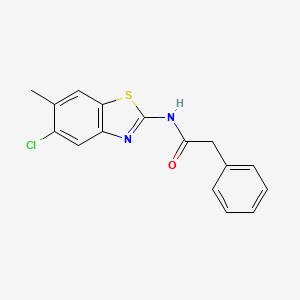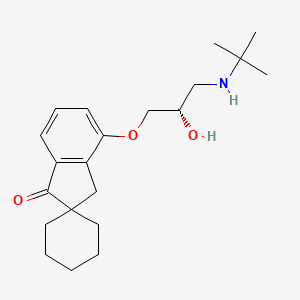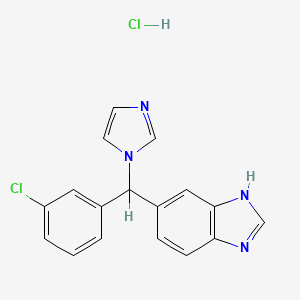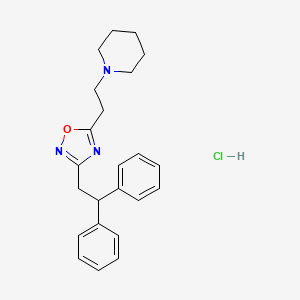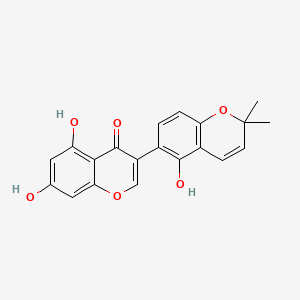
Licoisoflavone B
Vue d'ensemble
Description
Licoisoflavone B is an isoflavone . It has a molecular formula of C20H16O6 . It is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms . It has been found to inhibit lipid peroxidation with an IC 50 of 2.7 μM .
Synthesis Analysis
The synthesis of flavonoids like Licoisoflavone B starts with the deamination of phenylalanine to cinnamic acid .Molecular Structure Analysis
The molecular structure of Licoisoflavone B includes a basic C6-C3-C6 skeleton . Its molecular weight is 352.3 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Licoisoflavone B are not detailed in the search results, flavonoids of licorice have been noted for their structural diversity .Physical And Chemical Properties Analysis
Licoisoflavone B has a molecular weight of 352.3 g/mol . It has a molecular formula of C20H16O6 .Applications De Recherche Scientifique
Treatment of Irritable Bowel Syndrome (IBS)
- Scientific Field : Phytochemistry and Ethnopharmacology
- Application Summary : Licoisoflavone B is one of the phytoconstituents found in herbal remedies used for the treatment of IBS . IBS is a chronic digestive illness characterized by symptoms such as bloating, stomach discomfort, diarrhea, irregular bowel motions, and constipation .
- Methods of Application : The study examines different herbal remedies, their phytoconstituents, and novel approaches based on nanotechnology to treat IBS . A ligand-based pharmacophore was generated to obtain structural knowledge for potential future developments of leads for the treatment of IBS .
- Results : The research could pave the way for the management of IBS through the use of herbal medicinal plants .
Inhibition of Human Cytochrome P450 Enzymes
- Scientific Field : Toxicology
- Application Summary : Licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC has been found to inhibit certain cytochrome P450 (CYP) enzymes .
- Methods of Application : The enzyme kinetics and mechanisms of inhibition were determined using human liver microsomes, recombinant enzymes, and UHPLC-MS/MS-based assays .
- Results : Licoisoflavone B displayed reversible inhibition of CYP2C8 with an IC 50 value of 7.4±1.1µM and reversible inhibition of CYP2C9 with an IC 50 value of 4.9±0.4µM . It moderately inhibited CYP2B6 through a combination of irreversible and reversible mechanisms with an IC 50 value of 16.0±3.9µM .
Inhibition of Helicobacter pylori Growth
- Scientific Field : Pharmacology
- Application Summary : Flavonoids of Glycyrrhiza, including Licoisoflavone B, have been found to inhibit the growth of H. pylori in vitro .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The results suggest that Licoisoflavone B could potentially be used in the treatment of H. pylori infections .
Treatment of Irritable Bowel Syndrome (IBS)
- Scientific Field : Phytochemistry and Ethnopharmacology
- Application Summary : Licoisoflavone B is one of the phytoconstituents found in herbal remedies used for the treatment of IBS . IBS is a chronic digestive illness characterized by symptoms such as bloating, stomach discomfort, diarrhea, irregular bowel motions, and constipation .
- Methods of Application : The study examines different herbal remedies, their phytoconstituents, and novel approaches based on nanotechnology to treat IBS . A ligand-based pharmacophore was generated to obtain structural knowledge for potential future developments of leads for the treatment of IBS .
- Results : The research could pave the way for the management of IBS through the use of herbal medicinal plants .
Inhibition of Human Cytochrome P450 Enzymes
- Scientific Field : Toxicology
- Application Summary : Licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC has been found to inhibit certain cytochrome P450 (CYP) enzymes .
- Methods of Application : The enzyme kinetics and mechanisms of inhibition were determined using human liver microsomes, recombinant enzymes, and UHPLC-MS/MS-based assays .
- Results : Licoisoflavone B displayed reversible inhibition of CYP2C8 with an IC 50 value of 7.4±1.1µM and reversible inhibition of CYP2C9 with an IC 50 value of 4.9±0.4µM . It moderately inhibited CYP2B6 through a combination of irreversible and reversible mechanisms with an IC 50 value of 16.0±3.9µM .
Inhibition of Helicobacter pylori Growth
- Scientific Field : Pharmacology
- Application Summary : Flavonoids of Glycyrrhiza, including Licoisoflavone B, have been found to inhibit the growth of H. pylori in vitro .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The results suggest that Licoisoflavone B could potentially be used in the treatment of H. pylori infections .
Treatment of Irritable Bowel Syndrome (IBS)
- Scientific Field : Phytochemistry and Ethnopharmacology
- Application Summary : Licoisoflavone B is one of the phytoconstituents found in herbal remedies used for the treatment of IBS . IBS is a chronic digestive illness characterized by symptoms such as bloating, stomach discomfort, diarrhea, irregular bowel motions, and constipation .
- Methods of Application : The study examines different herbal remedies, their phytoconstituents, and novel approaches based on nanotechnology to treat IBS . A ligand-based pharmacophore was generated to obtain structural knowledge for potential future developments of leads for the treatment of IBS .
- Results : The research could pave the way for the management of IBS through the use of herbal medicinal plants .
Inhibition of Human Cytochrome P450 Enzymes
- Scientific Field : Toxicology
- Application Summary : Licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC has been found to inhibit certain cytochrome P450 (CYP) enzymes .
- Methods of Application : The enzyme kinetics and mechanisms of inhibition were determined using human liver microsomes, recombinant enzymes, and UHPLC-MS/MS-based assays .
- Results : Licoisoflavone B displayed reversible inhibition of CYP2C8 with an IC 50 value of 7.4±1.1µM and reversible inhibition of CYP2C9 with an IC 50 value of 4.9±0.4µM . It moderately inhibited CYP2B6 through a combination of irreversible and reversible mechanisms with an IC 50 value of 16.0±3.9µM .
Inhibition of Helicobacter pylori Growth
- Scientific Field : Pharmacology
- Application Summary : Flavonoids of Glycyrrhiza, including Licoisoflavone B, have been found to inhibit the growth of H. pylori in vitro .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The results suggest that Licoisoflavone B could potentially be used in the treatment of H. pylori infections .
Orientations Futures
Licoisoflavone B has been proposed as an effective candidate for the treatment of COVID-19 through PTEN, MAP3K8, Mpro, S-protein and ACE2 . Other research suggests that prenylated flavonoids in Psoralea corylifolia Linn. seeds, which include Licoisoflavone B, are promising candidates for the development of novel antibiotic agents to combat MRSA-associated infections .
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPADOTOCPASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216257 | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licoisoflavone B | |
CAS RN |
66056-30-2 | |
| Record name | Licoisoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licoisoflavone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOISOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



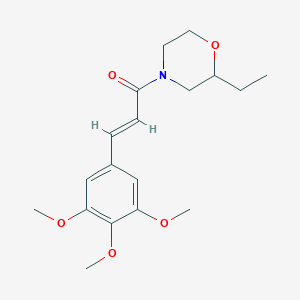
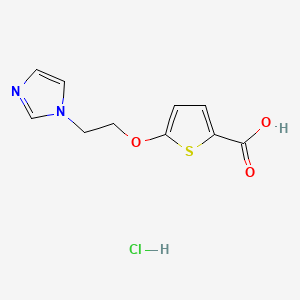
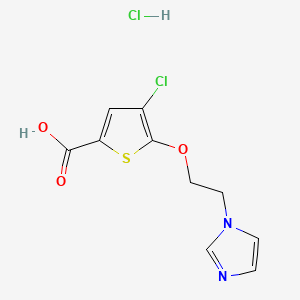
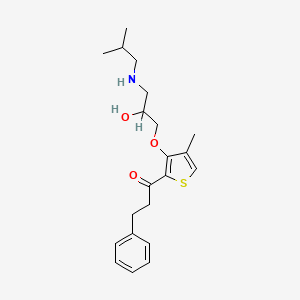
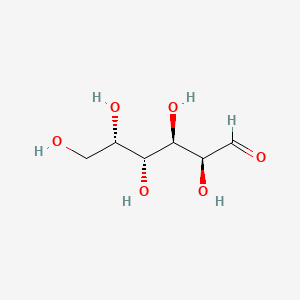

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)
